4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-methylbenzamide
Description
Properties
IUPAC Name |
4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-6H-quinazolin-1-ium-3-yl]methyl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O7/c1-29-26(33)19-8-5-17(6-9-19)14-31-27(34)21-12-24(37-3)25(38-4)13-22(21)30(28(31)35)15-20-11-18(16-32)7-10-23(20)36-2/h5-13,16,24H,14-15H2,1-4H3/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWJHSUWYQWCBP-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(C(=CC3=[N+](C2=O)CC4=C(C=CC(=C4)C=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N3O7+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-methylbenzamide , identified by its CAS number 1223863-24-8 , is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 546.6 g/mol . The structure features a tetrahydroquinazoline core with various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C30H32N3O7 |
| Molecular Weight | 546.6 g/mol |
| CAS Number | 1223863-24-8 |
Anticancer Properties
Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to induce apoptosis in cancer cells through various pathways, including intrinsic and extrinsic signaling mechanisms. A notable study demonstrated that specific quinazoline derivatives exhibited cytotoxic effects on several cancer cell lines, including HeLa and K562 cells, with IC50 values ranging from 8.5 μM to 15.1 μM .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly concerning acetylcholinesterase (AChE) and urease. In related studies, similar compounds displayed strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition of urease is also noteworthy since it can be beneficial in managing conditions like urinary tract infections.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented against various bacterial strains. For example, synthesized quinazoline derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of antimicrobial action .
Case Studies
- Study on Quinazoline Derivatives : A study focusing on the synthesis and biological evaluation of quinazoline derivatives revealed that these compounds could effectively inhibit cancer cell growth while showing minimal toxicity to normal cells. The study emphasized the need for further investigation into the mechanisms behind their anticancer activity .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of quinazoline-based compounds against multiple pathogens. Results indicated that certain derivatives had significant inhibitory effects, suggesting their potential as therapeutic agents in infectious diseases .
The biological activity of This compound likely involves multiple mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes such as AChE and urease.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Compounds with similar scaffolds, such as thiadiazole- and triazole-containing benzamides, exhibit distinct physicochemical profiles based on substituents:
Key Observations :
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy: The target compound’s carbonyl stretches (quinazolinone C=O and benzamide C=O) are expected near 1660–1680 cm⁻¹, consistent with analogs like 8a (1679 cm⁻¹) and hydrazinecarbothioamides (1663–1682 cm⁻¹) .
- NMR : Aromatic protons in the benzamide and methoxy-substituted rings would resonate between δ 7.0–8.5 ppm, similar to thiadiazole derivatives (e.g., 6 : δ 7.36–8.13 ppm) .
- Crystallography : Tools like SHELX are critical for resolving tautomeric forms, as seen in triazole-thione tautomers .
Computational and Bioactivity-Based Comparisons
Molecular Similarity Metrics
- Tanimoto/Dice Coefficients: Structural similarity to known bioactive compounds can be quantified using fingerprint-based metrics. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto indexing .
- Molecular Networking : Clustering based on MS/MS fragmentation (e.g., cosine scores >0.7) could group the target compound with other benzamide derivatives .
Bioactivity Profiling
Compounds with shared benzamide motifs often target enzymes or receptors involved in inflammation or cancer. For instance:
- Sulfentrazone (a herbicide in ) shares a triazole-benzamide scaffold but lacks the tetrahydroquinazolinone core, highlighting functional diversity within the class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
